molecular formula C6H13O9P B13055424 D-fructofuranose 6-phosphate CAS No. 56-83-7

D-fructofuranose 6-phosphate

Cat. No.: B13055424
CAS No.: 56-83-7
M. Wt: 260.14 g/mol
InChI Key: BGWGXPAPYGQALX-VRPWFDPXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fructose-6-phosphate can be synthesized through the isomerization of glucose-6-phosphate by the enzyme phosphoglucose isomerase . This reaction is a key step in the glycolytic pathway and occurs under physiological conditions.

Industrial Production Methods: Industrial production of fructose-6-phosphate often involves multi-enzymatic cascade synthesis. This method uses a series of enzymatic reactions to convert glucose or other precursors into fructose-6-phosphate . The product can be isolated in pure form using ion exchange techniques or barium salt precipitation .

Chemical Reactions Analysis

Types of Reactions: Fructose-6-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Fructose-6-phosphate is similar to other sugar phosphates, such as:

Uniqueness: Fructose-6-phosphate is unique due to its central role in both glycolysis and the pentose phosphate pathway. Its ability to interconvert with glucose-6-phosphate allows it to act as a metabolic hub, linking various biochemical pathways .

Biological Activity

D-fructofuranose 6-phosphate (F6P) is a crucial intermediate in carbohydrate metabolism, specifically within glycolysis and gluconeogenesis. Its biological activity extends beyond mere metabolic pathways; it plays significant roles in cellular signaling, cancer metabolism, and the regulation of various physiological processes. This article explores the biological activity of F6P, supported by research findings, case studies, and data tables.

This compound is a phosphorylated form of fructose that can exist in two anomeric forms: alpha and beta. The beta-D-fructofuranose 6-phosphate (b-F6P) is particularly relevant in metabolic pathways. It is a substrate for several enzymes, including fructose-1,6-bisphosphatase and phosphofructokinase, which are pivotal in regulating glycolysis and gluconeogenesis .

Key Enzymatic Reactions Involving F6P

Enzyme Reaction Function
Fructose-1,6-bisphosphataseF1,6BP → F6P + PiGluconeogenesis
PhosphofructokinaseF6P + ATP → F1,6BP + ADPGlycolysis
Hexokinase (Type I)Glucose + ATP → G6P + ADPGlycolysis
Glyceraldehyde-3-phosphate dehydrogenaseG3P → 1,3-BPG + NADHGlycolysis

1. Role in Glucocorticoid Activation

Research indicates that F6P can substitute for glucose-6-phosphate (G6P) in the endoplasmic reticulum (ER), facilitating glucocorticoid activation through the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This process is significant in adipose tissue and may contribute to metabolic syndrome pathophysiology . The interaction between hexose-6-phosphate dehydrogenase (H6PD) and 11β-HSD1 underscores the importance of F6P in local glucocorticoid metabolism.

2. Cancer Metabolism

F6P is implicated in cancer metabolism, particularly through its role as a substrate for glutamine-fructose-6-phosphate transaminase (GFPT1). GFPT1 catalyzes the conversion of F6P to L-glutamate, a reaction that is significantly upregulated in various cancers, including pancreatic cancer. This pathway is essential for generating uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which is crucial for protein glycosylation and tumor cell proliferation .

Case Study: Fructose-6-Phosphate in Cancer Cells

A study examined the metabolic reprogramming of cancer cells where F6P levels were found to correlate with increased GFPT1 expression. The upregulation of this enzyme was associated with enhanced protein glycosylation, facilitating tumor growth and survival under nutrient stress conditions. This highlights the role of F6P not only as a metabolic intermediate but also as a signaling molecule influencing cancer cell behavior.

Properties

CAS No.

56-83-7

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4-,5+,6?/m1/s1

InChI Key

BGWGXPAPYGQALX-VRPWFDPXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O

Origin of Product

United States

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